L-Prolyl-L-serylglycine

Description

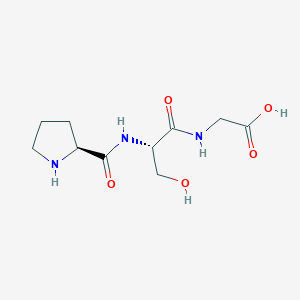

Structure

2D Structure

3D Structure

Properties

CAS No. |

23828-67-3 |

|---|---|

Molecular Formula |

C10H17N3O5 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C10H17N3O5/c14-5-7(9(17)12-4-8(15)16)13-10(18)6-2-1-3-11-6/h6-7,11,14H,1-5H2,(H,12,17)(H,13,18)(H,15,16)/t6-,7-/m0/s1 |

InChI Key |

BGWKULMLUIUPKY-BQBZGAKWSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CO)C(=O)NCC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies for L Prolyl L Serylglycine

Advanced Solution-Phase Synthesis Strategies

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, offers flexibility and is well-suited for the large-scale production of peptides. nih.govekb.eg

Direct Dehydration Condensation Approaches for Peptide Bond Formation

The formation of a peptide bond is formally a condensation reaction involving the removal of a water molecule. Direct dehydration condensation is an attractive, atom-economical approach for amide bond formation. rsc.org Catalytic methods for direct dehydrative amidation are considered ideal from a green chemistry perspective, as water is the principal byproduct. rsc.org

Organoboron catalysts, such as boronic acids, have emerged as effective promoters for the direct condensation of carboxylic acids and amines. rsc.orgmdpi.com For instance, a biphenyl-based diboronic acid anhydride (B1165640) has been shown to be a highly effective catalyst for the dehydrative amidation of β-hydroxycarboxylic acids with amines, a reaction relevant to the serine moiety in L-Prolyl-L-serylglycine. mdpi.comresearchgate.net Another approach involves the use of HBF4 in the presence of molecular sieves (MS) 5A, which has been shown to effectively promote the coupling of N-protected amino acids to form peptides in good to high yields. researchgate.net This method is applicable to a range of amino acids and could be employed in the synthesis of this compound.

| Catalyst System | Reaction Conditions | Typical Yield | Reference |

| HBF4•Et2O / MS 5A | Toluene, 80 °C, 24 h | Good to High | researchgate.net |

| Diboronic Acid Anhydride (DBAA) | Varies | High | researchgate.netrsc.org |

Amidation Reactions in Oligopeptide Assembly

Amidation reactions, often facilitated by coupling reagents, are a cornerstone of peptide synthesis. These reagents activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. In the context of assembling this compound, this would involve the sequential coupling of the constituent amino acids.

The synthesis could proceed by first coupling L-proline to glycine (B1666218), followed by the addition of L-serine, or by coupling L-serine to glycine and then adding L-proline. A fragment condensation approach, where the dipeptide L-Seryl-glycine is first synthesized and then coupled to L-proline, is also a viable strategy. Common coupling reagents that could be utilized include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. publish.csiro.au

Solid-Phase Peptide Synthesis Optimization for this compound

Solid-phase peptide synthesis (SPPS) is a widely used method for the efficient synthesis of peptides. bachem.comnih.gov The peptide is assembled stepwise while one end is covalently attached to an insoluble polymer support (resin). bachem.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by washing and filtration. bachem.com

For the synthesis of this compound, the C-terminal glycine would first be attached to the resin. Then, the peptide chain would be elongated by sequential deprotection of the N-terminal protecting group (commonly Fmoc) and coupling of the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH and then Fmoc-Pro-OH). nih.govacs.orgamidetech.com

Optimization of SPPS for a specific sequence like Pro-Ser-Gly may involve several factors. The choice of resin, coupling reagents, and reaction conditions can significantly impact the yield and purity of the final peptide. For sequences containing proline, aggregation can sometimes be an issue, and the use of pseudoproline dipeptides can be a strategy to overcome this. nih.gov The coupling of proline itself can also be challenging. The use of efficient coupling reagents like HATU or HBTU is common. nih.gov Minimizing side reactions, such as aspartimide formation when aspartic acid is present, is also a key consideration in SPPS optimization. researchgate.net

Chemo-Enzymatic and Enzymatic Synthesis Development for Tripeptides

Chemo-enzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.govresearchgate.net This approach offers advantages such as mild reaction conditions and the avoidance of extensive protecting group strategies. nih.gov The synthesis can be either equilibrium-controlled or kinetically controlled. In kinetically controlled synthesis, an activated ester of an amino acid is used as the acyl donor, and the enzyme facilitates its aminolysis by the nucleophilic amino component. nih.gov

Enzymes like papain, α-chymotrypsin, and trypsin have been used for peptide synthesis. nih.govdcu.ie The substrate specificity of the enzyme is a critical factor. For the synthesis of this compound, an enzyme would be required that can accommodate proline, serine, and glycine as substrates. While some proteases have limitations in coupling proline residues, specific enzymes or engineered variants may be suitable. researchgate.net For example, trypsin has been used to catalyze the linkage of an N-protected arginine to the tripeptide Gly-Asp-Ser-NH2. nih.gov Papain has been shown to polymerize di- and tri-peptide ethyl esters containing proline. acs.org

Stereocontrolled Synthesis of Constituent Amino Acids and Derivatives

The synthesis of this compound relies on the availability of its constituent amino acids, L-proline and L-serine, in their enantiomerically pure forms. Furthermore, the development of synthetic routes to various derivatives of these amino acids is crucial for their incorporation into peptides and for creating analogues with modified properties.

L-Proline Derivatives: The stereocontrolled synthesis of proline derivatives is an active area of research. nih.govdntb.gov.ua Methods for the α-functionalization of L-proline have been developed, often involving the electrophilic alkylation of L-proline enolate equivalents. nih.gov Another powerful method for the stereocontrolled synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov Palladium-catalyzed directed C(sp3)–H arylation has also been employed for the regio- and stereospecific synthesis of C-3 functionalized proline derivatives. acs.org

L-Serine Derivatives: The stereocontrolled synthesis of L-serine derivatives is also of significant importance. For example, a formal synthesis of (+)-lactacystin has been achieved starting from O-t-Bu-L-serine. rsc.orgrsc.org Chiral serine aldehyde equivalents have been synthesized and converted to various chiral α-amino acid derivatives. nih.govacs.org Additionally, chiral bicyclic N,O-acetal isoserine derivatives have been synthesized and used for the diastereoselective synthesis of quaternary α-alkyl-β2-amino acids. acs.org

Advanced Structural and Conformational Characterization of L Prolyl L Serylglycine

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy offers a detailed view into the molecular architecture of L-Prolyl-L-serylglycine. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry each provide unique and complementary information regarding the peptide's atomic-level structure and conformation.

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. mdpi.com It allows for the precise characterization of the covalent structure and the conformational preferences of the peptide backbone and side chains.

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing direct insight into the molecular structure. libretexts.org For this compound, analyzing the ¹H and ¹³C chemical shifts is the first step in structural elucidation. Each amino acid residue (Proline, Serine, and Glycine) gives rise to a characteristic set of signals.

The α-proton (Hα) chemical shifts, in particular, are sensitive to the secondary structure of the peptide. hmdb.ca In a random coil conformation, these shifts have characteristic values, while deviations can indicate the presence of ordered structures like β-turns or helices. The proline residue, being an imino acid, introduces unique features. The presence of cis-trans isomerism about the prolyl peptide bond can lead to two distinct sets of NMR signals, reflecting the different conformational states. hmdb.ca

Predicted ¹H and ¹³C Chemical Shifts: While specific experimental data for this compound is not readily available in published literature, a table of expected chemical shift ranges in an aqueous solution (D₂O) can be predicted based on standard values for amino acids in peptides. netlify.appresearchgate.net

| Residue | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proline (Pro) | Hα | 4.1 - 4.4 | Cα: 62 - 65 |

| Hβ | 1.9 - 2.2 | Cβ: 31 - 34 | |

| Hγ | 1.8 - 2.1 | Cγ: 26 - 29 | |

| Hδ | 3.5 - 3.8 | Cδ: 49 - 52 | |

| - | - | C=O: 174 - 178 | |

| Serine (Ser) | Hα | 4.3 - 4.6 | Cα: 57 - 60 |

| Hβ | 3.7 - 4.0 | Cβ: 63 - 66 | |

| - | - | C=O: 172 - 176 | |

| Glycine (B1666218) (Gly) | Hα | 3.8 - 4.1 | Cα: 44 - 47 |

| - | - | C=O: 173 - 177 |

Chemical shift titration studies, involving the gradual change of solvent conditions (e.g., pH or temperature), can provide further structural details. For instance, monitoring the amide proton (NH) chemical shifts as a function of temperature can identify protons involved in stable intramolecular hydrogen bonds, which are characteristic of folded structures. Protons with low-temperature coefficients are considered to be shielded from the solvent, suggesting their role in maintaining a stable conformation. mdpi.com

To move beyond primary structure and understand the peptide's conformation, multi-dimensional NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies scalar-coupled protons, typically those separated by two or three bonds. For this compound, COSY spectra would be used to trace the connectivity of protons within each amino acid's spin system, for example, connecting the Hα to the Hβ protons in Serine.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations along an entire spin system, allowing for the identification of all protons belonging to a single amino acid residue from just one cross-peak.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary technique for determining the three-dimensional structure. NOESY identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. Key NOE cross-peaks for this compound would include those between the Hα of one residue and the amide proton (NH) of the next (Hαᵢ - NHᵢ₊₁), which confirms the amino acid sequence. Crucially, NOEs between non-adjacent residues, such as between the Hα of Proline and the NH of Glycine, would provide strong evidence for a folded conformation, such as a β-turn.

The collection of distance restraints from NOESY, combined with dihedral angle restraints derived from coupling constants, allows for the calculation of a high-resolution 3D model of the peptide's dominant conformation in solution. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. sid.ir The resulting spectrum serves as a unique "molecular fingerprint" and is highly sensitive to the peptide's secondary structure and hydrogen-bonding network. chemicalbook.com

For this compound, the most informative regions in the vibrational spectrum are the amide bands:

Amide A band (~3300 cm⁻¹): Primarily associated with the N-H stretching vibration. Its frequency can indicate the presence of hydrogen bonding.

Amide I band (1600–1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide backbone. This band is particularly sensitive to the secondary structure. For example, a random coil conformation typically shows a broad peak around 1640-1655 cm⁻¹, whereas β-turns exhibit characteristic frequencies in the 1660-1695 cm⁻¹ range.

Amide II band (1510–1580 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching.

Amide III band (1220–1330 cm⁻¹): A complex mix of vibrations, also sensitive to conformation.

In addition to the backbone amide bands, specific vibrations from the amino acid side chains would be observable. These include CH₂ bending and wagging modes from the proline ring, and the C-O and O-H vibrations from the serine side chain. sid.ir Analysis of these bands in both IR and Raman spectra provides a complementary and comprehensive picture of the peptide's conformational state.

Expected Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

|---|---|---|

| Amide A | ~3300 | N-H Stretch |

| Proline Ring | 2870 - 2980 | C-H Stretch |

| Amide I | 1630 - 1700 | C=O Stretch (Backbone) |

| Amide II | 1510 - 1580 | N-H Bend & C-N Stretch |

| Proline CH₂ Bend | ~1450 | Scissoring/Deformation |

| Amide III | 1220 - 1330 | C-N Stretch & N-H Bend |

| Serine C-O Stretch | ~1050 | Side Chain C-O Stretch |

Note: The exact frequencies are sensitive to the specific conformation and environment (e.g., solid-state vs. solution).

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. hmdb.ca It provides the exact molecular weight of the peptide, confirming its elemental composition, and can be used to elucidate the amino acid sequence through fragmentation analysis. uab.edu

The calculated monoisotopic mass of neutral this compound (C₁₀H₁₇N₃O₅) is 275.1168 Da. In a typical electrospray ionization (ESI) mass spectrum, the peptide would be observed as a protonated molecular ion [M+H]⁺ at an m/z of 276.1246.

By inducing fragmentation of this precursor ion, for example through collision-induced dissociation (CID), a tandem mass spectrum (MS/MS) is generated. The fragmentation typically occurs at the peptide bonds, leading to a series of predictable fragment ions known as b- and y-ions. matrixscience.com The b-ions contain the N-terminus, while the y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.

Predicted MS/MS Fragmentation Pattern for [Pro-Ser-Gly+H]⁺:

| Fragment Ion | Sequence | Calculated m/z |

|---|---|---|

| b₁ | Pro | 98.0600 |

| b₂ | Pro-Ser | 185.0921 |

| y₁ | Gly | 76.0393 |

| y₂ | Ser-Gly | 163.0714 |

| [M+H]⁺ | Pro-Ser-Gly | 276.1246 |

Note: Masses are for monoisotopic, singly charged [M+H]⁺ ions.

The fragmentation of proline-containing peptides can sometimes show unique patterns, such as a prominent y-ion resulting from cleavage C-terminal to the proline residue. nih.gov

For the analysis of this compound in complex biological or chemical mixtures, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. epa.gov In this setup, a liquid chromatography system first separates the components of the mixture based on their physicochemical properties (e.g., hydrophobicity). The eluting components are then introduced directly into the mass spectrometer.

The mass spectrometer can be operated in a targeted mode to specifically search for the peptide. This is done by programming the instrument to select the precursor ion corresponding to this compound (m/z 276.12) for fragmentation. The subsequent detection of its characteristic fragment ions (e.g., m/z 185.09 and 163.07) provides highly specific and sensitive confirmation of its presence and allows for its quantification. hmdb.ca

Circular Dichroism (CD) for Chiroptical Properties and Secondary Structure Inference

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a signature that can be used to estimate the content of secondary structural elements such as α-helices, β-sheets, β-turns, and random coils.

A review of the current scientific literature indicates that a specific CD spectrum for the linear tripeptide this compound has not been published. However, based on the constituent amino acids, its likely conformational preferences can be discussed. The presence of a proline residue significantly restricts the conformational freedom of the peptide backbone, often inducing turns or promoting a Polyproline II (PPII) helix conformation. A PPII helix is a left-handed, extended structure that would produce a characteristic CD spectrum with a strong negative band around 198-206 nm and a weak positive band around 225-230 nm. The glycine residue, being achiral and highly flexible, and the serine residue, with its polar side chain capable of hydrogen bonding, would further influence the conformational ensemble in solution. An experimental CD analysis would be invaluable in determining the dominant secondary structural motifs adopted by this compound in various solvent environments.

Crystallographic Studies for Solid-State Architecture

Crystallographic techniques, particularly X-ray diffraction, provide the most definitive, high-resolution information about the molecular structure of a compound in its solid, crystalline state.

A search of publicly available crystallographic databases, such as the Protein Data Bank (PDB), reveals that the crystal structure of this compound has not yet been determined and deposited.

Were the crystal structure to be determined, X-ray diffraction analysis of a single crystal would yield precise data on the spatial coordinates of each atom. This information would allow for the unequivocal determination of bond lengths, bond angles, and the crucial torsion angles (phi, psi, and omega) that define the peptide backbone conformation. Furthermore, the puckering of the proline ring and the orientation of the serine hydroxyl and glycine residues would be precisely defined. The table below outlines the type of crystallographic data that would be obtained from such an experiment.

| Parameter | Description | Information Gained for this compound |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Defines the fundamental packing geometry of the molecules. |

| Space Group | The set of symmetry operations that describe the crystal lattice. | Reveals the symmetry relationships between molecules in the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | Allows for the calculation of all bond lengths, angles, and torsion angles. |

| Torsion Angles (φ, ψ, ω) | The dihedral angles defining the conformation of the peptide backbone. | Provides the exact backbone structure of the peptide in the solid state. |

| Temperature Factors (B-factors) | A measure of the thermal vibration or static disorder of each atom. | Indicates the flexibility or uncertainty in the position of different parts of the molecule. |

Without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions and molecular packing for this compound is not possible.

Computational Structural Biology

In the absence of experimental data, computational methods serve as essential tools for predicting and exploring the structural and dynamic properties of peptides.

There are currently no specific published quantum mechanical (QM) studies, such as Density Functional Theory (DFT) or ab initio calculations, for this compound.

These first-principles methods could be employed to investigate the molecule's intrinsic properties, independent of crystal packing or solvent effects. QM calculations would be used to determine the optimized, lowest-energy geometry of the tripeptide. This would provide theoretical values for bond lengths and angles. Furthermore, by calculating the energies of various conformers (differing in backbone torsion angles or proline ring pucker), a conformational energy landscape could be generated to identify the most stable structures. QM calculations also yield valuable information about the electronic structure, such as the distribution of electron density, molecular orbital energies, and the electrostatic potential map, which highlights regions of positive and negative charge that are crucial for intermolecular interactions.

Specific molecular dynamics (MD) simulation studies for this compound are not available in the peer-reviewed literature.

MD simulations are a powerful computational technique used to study the time-dependent behavior of molecules. An MD simulation of this compound, typically in a simulated aqueous environment, would provide a detailed picture of its conformational flexibility and dynamics. The simulation would track the movements of every atom over time, allowing for the exploration of the accessible conformational space. Key insights from such a study would include identifying the most populated conformational states in solution, the timescales of transitions between these states, and the specific interactions between the peptide and surrounding water molecules. This would reveal, for instance, the stability of any intramolecular hydrogen bonds and the average solvent accessible surface area, offering a dynamic complement to the static pictures provided by spectroscopy and crystallography.

Investigation of L Prolyl L Serylglycine Biological Activity at the Molecular and Cellular Level in Vitro

Enzyme Interaction and Modulation Studies

The enzymatic processing of L-Prolyl-L-serylglycine is a key determinant of its metabolic fate and subsequent biological effects. In vitro studies focus on its role as a substrate for specific peptidases, its potential to inhibit enzyme activity, and the metabolic pathways of its constituent amino acids.

Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases, are serine proteases that cleave peptide bonds on the C-terminal side of internal proline residues within oligopeptides. nih.gov These enzymes are widely distributed and are involved in the maturation and degradation of various peptide hormones and neuropeptides. The structure of the most well-studied PEP family features a two-domain architecture, where a unique seven-blade β-propeller domain regulates peptide entry to the catalytic domain. nih.gov

Given this mechanism, this compound, a tripeptide with an internal proline residue, is a potential substrate for prolyl endopeptidases. The enzyme would be expected to hydrolyze the bond between the proline and serine residues. While direct studies characterizing the kinetics of this compound cleavage by specific PEPs are not extensively documented in the reviewed literature, the substrate specificity of these enzymes suggests such a reaction is plausible. PEPs typically show a preference for the Pro-X bond, where X is another amino acid residue. researchgate.net The efficiency of this cleavage would depend on the specific type of PEP and the experimental conditions.

Table 1: General Characteristics of Prolyl Endopeptidases (PEPs)

| Feature | Description |

|---|---|

| Enzyme Class | Serine Protease (EC 3.4.21.26) |

| Catalytic Mechanism | Hydrolysis of peptide bonds |

| Specificity | Cleaves on the C-terminal side of proline residues within oligopeptides |

| Structure | Typically consists of a catalytic α/β hydrolase domain and a regulatory β-propeller domain |

| Physiological Role | Degradation of neuropeptides and peptide hormones |

| Potential Substrate | This compound (cleavage at Pro-Ser bond) |

The glyoxalase system, comprising enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is a critical detoxification pathway that converts cytotoxic methylglyoxal into D-lactate. mdpi.com Glo2, specifically, is a metallo-β-lactamase that hydrolyzes S-D-lactoylglutathione. mdpi.com Inhibition of this system has been explored as a potential therapeutic strategy.

There is currently no direct scientific evidence from the reviewed literature to suggest that this compound functions as an inhibitor of Glyoxalase II. Known inhibitors of Glyoxalase II are often glutathione derivatives or other compounds that can interact with the enzyme's active site. nih.govresearchgate.net For instance, studies have investigated N- and S-blocked glutathione compounds as inhibitors. nih.gov The chemical structure of this compound does not resemble these known inhibitory molecules, making it an unlikely candidate for a potent Glyoxalase II inhibitor. Further experimental screening would be required to definitively rule out any weak inhibitory activity.

Once this compound is hydrolyzed into its constituent amino acids, L-proline, L-serine, and L-glycine enter their respective metabolic pathways. Serine and glycine (B1666218) metabolism is particularly crucial and interconnected, playing a vital role in central metabolic processes that support cell growth and proliferation. nih.govle.ac.uk

The de novo synthesis of serine begins with the glycolytic intermediate 3-phosphoglycerate. nih.gov Serine can then be reversibly converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT). This conversion is a primary source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and other biomolecules. nih.gov These pathways are often highly active in proliferating cells, including cancer cells, to provide the necessary building blocks for biomass accumulation. nih.gov The metabolic fate of serine and glycine derived from the breakdown of this compound would be to enter these pools, contributing to:

Protein synthesis

Nucleotide biosynthesis (via one-carbon metabolism)

Glutathione synthesis, supporting cellular antioxidant capacity

Table 2: Key Metabolic Roles of Serine and Glycine

| Amino Acid | Key Metabolic Pathways | Major Functions |

|---|---|---|

| L-Serine | Glycolysis-divergent biosynthesis, One-carbon metabolism | Precursor for glycine, cysteine, and phospholipids; Source of one-carbon units for nucleotide synthesis. nih.govnih.gov |

| L-Glycine | Serine conversion, Glycine cleavage system | Precursor for proteins, purines, and glutathione; Component of the one-carbon metabolism cycle. nih.govle.ac.uk |

In Vitro Cellular Mechanism Investigations

Investigating the effects of this compound on cultured cells provides insight into its potential to modulate cellular behavior, such as signaling cascades and interactions with the surrounding environment.

Direct studies detailing the specific effects of the tripeptide this compound on distinct cell signaling pathways are limited in the available literature. However, the metabolic products of the peptide, particularly serine and glycine, are known to be linked to signaling pathways that regulate cell proliferation. For example, the serine synthesis pathway is interconnected with oncogenic signaling to support the metabolic demands of cancer cells. nih.gov

An indirect link can be proposed through the interplay of the extracellular matrix (ECM), cellular metabolism, and signaling. ECM stiffness can regulate the YAP/TAZ signaling pathway, which in turn has been shown to control the expression of enzymes involved in serine and glycine synthesis. researchgate.net While this demonstrates a connection between mechanical cues, signaling, and amino acid metabolism, it does not show a direct signaling role for this compound itself. Further research is needed to determine if this tripeptide can directly activate cell surface receptors or intracellular signaling molecules.

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to cells. nih.govthe-scientist.com Proline is a critical component of collagen, one of the most abundant proteins in the ECM, where it is essential for the stability of the collagen triple helix. researchgate.net

There is no specific evidence in the reviewed literature documenting direct interactions between the free tripeptide this compound and ECM components in cultured cells. The primary role of proline in the ECM is as a constituent amino acid integrated into the structure of proteins like collagen. researchgate.net Peptides and amino acids in the culture medium primarily serve as nutrients for the cells, which then synthesize their own ECM proteins. sigmaaldrich.com While cells interact with the ECM through cell-surface receptors like integrins, these receptors typically recognize specific protein sequences or domains within large ECM proteins, not small, free peptides like this compound. Therefore, a direct structural or signaling role for this tripeptide in cell-ECM interactions is not established.

Influence on Basal Cellular Processes (e.g., fibroblast interactions, cell proliferation)

While direct experimental studies detailing the effects of the tripeptide this compound on fibroblast interactions and cell proliferation are not extensively documented in publicly available literature, its potential activities can be inferred from the biological roles of its constituent amino acids and related peptides.

Cell Proliferation: The amino acid glycine is known to play a significant role in rapid cell proliferation. Studies have shown that rapidly proliferating cancer cells have an increased reliance on glycine, suggesting that its availability can be a rate-limiting factor for cell division. Furthermore, the dipeptide glycylglycine has been identified as a critical factor in the proliferation of spermatogonial stem cells (SSCs), though it does not appear to be required for their self-renewal. This suggests that small peptides containing glycine may have specific roles in promoting cell proliferation in certain cell types.

Table 1: Effects of Glycine-Containing Molecules on Cell Proliferation

| Compound | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Glycine | Cancer Cell Lines (NCI-60) | Correlated with rapid proliferation; antagonism of glycine metabolism impaired rapidly proliferating cells. |

Fibroblast Interactions: Fibroblasts are key components of the connective tissue, and their interaction with other cells and the extracellular matrix is crucial for tissue homeostasis. The activity of fibroblasts can be modulated by various signaling molecules, including cytokines. A potential target for proline-containing peptides like this compound is Fibroblast Activation Protein (FAP), a serine protease expressed on reactive stromal fibroblasts in tissues such as epithelial carcinomas. FAP exhibits both exopeptidase and endopeptidase activity and is believed to play a role in tumor invasion and metastasis. Given its specificity for proline-containing substrates, the interaction of this compound with FAP or similar proteases on the fibroblast surface could be a subject for future investigation.

Receptor Binding and Ligand-Receptor Interaction Assays

To characterize the molecular targets of this compound, a variety of receptor binding and interaction assays can be employed. These techniques are fundamental in pharmacology and drug discovery for quantifying the affinity and kinetics of a ligand's interaction with its receptor.

Radioligand Binding Assays for Receptor Affinity and Selectivity Profiling (drawing from methods used for similar peptides)

Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for a receptor due to their high sensitivity and robustness. These assays use a radioactively labeled ligand to quantify its binding to a target, typically a receptor in a cell membrane preparation or on whole cells. For an unlabeled peptide like this compound, its binding characteristics would be determined using competition assays.

There are three main types of radioligand binding experiments:

Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity.

Competition Assays: To determine the affinity of an unlabeled compound like this compound, a competition assay is performed. Here, a fixed concentration of a suitable radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration at which it inhibits 50% of the specific binding (IC50) is calculated. This value can then be converted to an affinity constant (Ki).

Kinetic Assays: These assays measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor over time, which can also be used to calculate the Kd (koff/kon).

By screening this compound against a panel of different receptors, its affinity and selectivity profile can be established.

Table 2: Illustrative Data from a Competitive Radioligand Binding Assay This table presents hypothetical data to demonstrate how the selectivity profile of this compound would be displayed.

| Receptor Target | Radioligand Used | IC50 of this compound (nM) | Calculated Ki of this compound (nM) |

|---|---|---|---|

| Receptor A | [³H]-Ligand X | 50 | 25 |

| Receptor B | [¹²⁵I]-Ligand Y | 1200 | 850 |

Bioluminescent and Fluorescent Binding Assays for Ligand-Receptor Interaction Studies

As alternatives to radioactivity, fluorescence- and bioluminescence-based assays offer safer, often more versatile methods for studying ligand-receptor interactions.

Fluorescent Binding Assays: These methods use fluorescently labeled ligands (fluorophores) to study binding events. Techniques include:

Fluorescence Polarization (FP): This method measures the change in the rotational speed of a fluorescent ligand upon binding to a larger receptor molecule. A bound ligand tumbles more slowly, resulting in higher polarization of emitted light.

Fluorescence Resonance Energy Transfer (FRET): FRET occurs when two fluorophores (a donor and an acceptor) are in close proximity. In a binding assay, the receptor might be tagged with one fluorophore and the ligand with another. Binding brings them close enough for energy transfer to occur, which can be measured. Time-Resolved FRET (TR-FRET) is an advanced version that reduces background interference.

Bioluminescent Binding Assays: These assays have gained popularity due to their extremely high sensitivity and low background signals.

Nanoluciferase (NanoLuc) Technology: A small, bright luciferase enzyme can be genetically fused or chemically conjugated to a ligand or receptor. The resulting bioluminescent signal can be used to monitor binding events.

Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, BRET involves energy transfer, but the donor is a bioluminescent enzyme (like NanoLuc) and the acceptor is a fluorophore. When the enzyme and fluorophore are brought together by a binding event, energy transfer results in a detectable light emission from the fluorophore.

These optical methods are well-suited for high-throughput screening and can provide detailed kinetic data on ligand binding in real-time and in living cells.

Biophysical Characterization of Peptide-Receptor Complexes

To gain a deeper understanding of the interaction between this compound and a potential receptor at the atomic and thermodynamic level, various biophysical techniques can be employed. These methods provide invaluable information on the structural basis of binding and the forces that drive the interaction.

Key biophysical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining the three-dimensional structure of peptide-receptor complexes in solution. It can identify the specific atoms involved in the interaction and characterize conformational changes upon binding.

X-ray Crystallography: This method can provide a high-resolution, static snapshot of the peptide bound to its receptor, revealing the precise orientation and intermolecular contacts of the complex, provided that the complex can be crystallized.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique used to measure the binding kinetics and affinity of interactions. It monitors the change in refractive index that occurs when a ligand in solution binds to a receptor immobilized on a sensor surface.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of the peptide and to detect conformational changes that may occur when it binds to its receptor target.

Table 3: Summary of Biophysical Techniques for Peptide-Receptor Characterization

| Technique | Information Provided | Key Advantages |

|---|---|---|

| NMR Spectroscopy | 3D structure in solution, binding interface, dynamics | Provides structural information in a solution state, can study dynamics |

| X-ray Crystallography | High-resolution 3D structure | Provides atomic-level detail of the interaction |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (Kd) | Label-free, real-time analysis |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS) | Provides a complete thermodynamic profile of the interaction |

| Circular Dichroism (CD) | Secondary structure, conformational changes | Assesses structural changes upon binding |

Design, Synthesis, and Structure Activity Relationship of L Prolyl L Serylglycine Analogues and Peptidomimetics

Strategic Design Principles for Modified Tripeptides

The design of modified L-Prolyl-L-serylglycine analogues is guided by a set of strategic principles aimed at modulating the peptide's physicochemical properties, conformation, and biological activity. These principles include amino acid substitutions, incorporation of non-standard amino acids, and the introduction of conformational constraints.

The substitution of the constituent amino acids in this compound can have profound effects on its three-dimensional structure and, consequently, its biological function. The proline residue, with its unique cyclic side chain, imparts significant conformational rigidity to the peptide backbone. nih.gov This inherent constraint limits the available conformations, often inducing turns in the peptide chain. nih.gov The substitution of L-proline with other amino acids, such as alanine (B10760859), can increase conformational flexibility, which may be detrimental or beneficial depending on the desired biological activity. Conversely, replacing other residues with proline at different positions can be a strategy to introduce structural constraints.

The serine residue, with its hydroxyl side chain, can participate in hydrogen bonding, which may be critical for receptor binding or maintaining a specific conformation. researchgate.net Substitution of serine with a non-polar amino acid like alanine would eliminate this hydrogen bonding capability, potentially reducing binding affinity. On the other hand, replacing serine with threonine, which has a larger side chain, could introduce steric hindrance or provide an additional hydrophobic interaction. The glycine (B1666218) residue provides maximal conformational flexibility to the C-terminus of the peptide. Substituting glycine with a more sterically hindered amino acid, such as alanine or valine, can restrict this flexibility and may lead to a more defined C-terminal conformation. mdpi.com

The introduction of non-canonical amino acids and stereochemical modifications are powerful strategies to enhance the properties of this compound analogues. The use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, can significantly increase the proteolytic stability of the peptide, as proteases are typically specific for L-amino acid substrates. researchgate.net A systematic substitution of each amino acid with its D-enantiomer can help to identify key residues for bioactivity and to develop more stable analogues.

Non-canonical amino acids with modified side chains or backbones can be incorporated to introduce novel functionalities. For example, replacing serine with a fluorinated analogue could alter its electronic properties and hydrogen bonding capacity. The incorporation of β-amino acids can change the peptide backbone structure, leading to different folding patterns and increased resistance to enzymatic degradation.

Inducing further conformational constraints into the this compound backbone is a key strategy for improving receptor affinity and selectivity. The inherent rigidity of the proline residue already contributes to a degree of conformational restriction. nih.gov This can be further enhanced by incorporating substituted prolines, such as 4-hydroxyproline (B1632879) or 4-fluoroproline, which can influence the pucker of the pyrrolidine (B122466) ring and the cis-trans isomerization of the peptide bond. nih.gov

Cyclization of the peptide is another effective method to create conformationally constrained analogues. This can be achieved by forming a covalent bond between the N-terminus and the C-terminus (backbone-to-backbone cyclization) or between a side chain and a terminus or another side chain. Such cyclic peptides often exhibit enhanced stability and binding affinity due to a reduction in the entropic penalty upon binding to their target.

Synthetic Routes to this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). bachem.com SPPS is often preferred for its efficiency and ease of purification. A general synthetic scheme using Fmoc-based SPPS would involve the following steps:

Resin Loading: The C-terminal amino acid, glycine, protected with an Fmoc group at the N-terminus (Fmoc-Gly-OH), is attached to a solid support resin.

Deprotection: The Fmoc group is removed from the resin-bound glycine using a weak base, typically piperidine (B6355638) in dimethylformamide (DMF), to expose the free amino group.

Coupling: The next amino acid, Fmoc-L-Ser(tBu)-OH (with its side chain protected by a tert-butyl group), is activated with a coupling reagent such as HBTU or HATU and coupled to the free amino group of the resin-bound glycine.

Repetitive Cycles: The deprotection and coupling steps are repeated with Fmoc-L-Pro-OH to complete the tripeptide sequence.

Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-phase synthesis offers advantages for large-scale production and for the synthesis of complex modified peptides. google.com This method involves the stepwise coupling of protected amino acid derivatives in a suitable organic solvent, followed by deprotection and purification of the intermediate products at each step.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Systematic structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to this compound affect its biological activity. nih.gov An alanine scan, where each amino acid is systematically replaced by alanine, is a common initial step to identify the contribution of each side chain to the peptide's function. Further modifications can then be focused on the key residues identified.

The following interactive table summarizes potential modifications and their predicted effects on the activity of this compound, based on general principles of peptide chemistry.

| Position | Modification | Rationale | Predicted Effect on Activity |

| Proline | Substitution with D-Proline | Increase proteolytic stability | May decrease or increase activity depending on receptor stereospecificity |

| Substitution with 4-Hydroxyproline | Introduce hydrogen bonding potential, alter ring pucker | Could enhance binding affinity | |

| Substitution with Alanine | Increase conformational flexibility | Likely to decrease activity due to loss of structural constraint | |

| Serine | Substitution with D-Serine | Increase proteolytic stability | May decrease or increase activity |

| Substitution with Alanine | Remove hydroxyl group | Likely to decrease activity if hydrogen bonding is critical | |

| Substitution with Threonine | Introduce steric bulk and hydrophobicity | May alter binding specificity or affinity | |

| Glycine | Substitution with D-Alanine | Introduce stereochemical change and some steric hindrance | May alter C-terminal conformation and proteolytic stability |

| Substitution with Sarcosine (N-methylglycine) | Increase proteolytic resistance, may favor cis peptide bond | Could alter conformation and bioavailability | |

| Substitution with β-Alanine | Change backbone spacing | Likely to significantly alter conformation and activity |

These SAR studies provide valuable insights for the rational design of more potent and selective this compound analogues.

Peptidomimetic Approaches for Enhanced Biochemical Stability and Modulated Activity (e.g., proteolytic resistance)

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve their drug-like properties, such as enhanced stability against enzymatic degradation. nih.gov Several peptidomimetic strategies can be applied to this compound to increase its proteolytic resistance.

N-methylation: Methylation of the amide nitrogen in the peptide backbone can prevent cleavage by many proteases. This modification can also influence the peptide's conformation and membrane permeability.

Incorporation of D-amino acids: As mentioned earlier, replacing L-amino acids with their D-counterparts is a highly effective strategy to confer resistance to proteolysis. researchgate.net

Peptide bond isosteres: The scissile peptide bond can be replaced with a non-hydrolyzable surrogate, such as a reduced amide bond (-CH₂-NH-), a thioamide bond (-CS-NH-), or an ester bond (-CO-O-).

Cyclization: Cyclization, as a means of conformational constraint, also serves to protect the N- and C-termini from exopeptidases.

Incorporation of unnatural amino acids: The use of amino acids with non-natural side chains or backbone structures can sterically hinder the approach of proteases.

By employing these peptidomimetic approaches, it is possible to develop analogues of this compound with significantly improved pharmacokinetic profiles and therapeutic potential.

Advanced Analytical Techniques for L Prolyl L Serylglycine Research

High-Resolution Chromatographic Separation

High-resolution chromatography is fundamental to the isolation and analysis of L-Prolyl-L-serylglycine, enabling its separation from impurities and other components in complex mixtures.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for determining the purity and concentration of this compound. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. For peptides like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

In RP-HPLC, a nonpolar stationary phase (often C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The separation is based on the hydrophobicity of the analytes. The elution of peptides is generally achieved by a gradient, where the concentration of the organic solvent is increased over time. UHPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity.

The purity of an this compound sample can be assessed by analyzing the resulting chromatogram. The area of the main peak corresponding to the tripeptide is compared to the total area of all peaks, providing a quantitative measure of purity. Quantification is typically performed by creating a calibration curve using standards of known concentration.

Table 1: Representative HPLC/UHPLC Parameters for the Analysis of a Tripeptide Analogous to this compound.

| Parameter | Condition |

|---|---|

| Column | Jupiter 4u Proteo (150 × 2.1 mm, 80Å) |

| Mobile Phase A | Water with 0.1% v/v formic acid |

| Mobile Phase B | Acetonitrile with 0.1% v/v formic acid |

| Flow Rate | 0.5 mL/min |

| Gradient | Time-dependent linear gradient |

| Injection Volume | 30 µL |

| Column Temperature | 40°C |

| Total Run Time | 5 min |

For the analysis of this compound in highly complex samples, such as biological fluids or protein hydrolysates, one-dimensional HPLC may not provide sufficient resolution. In such cases, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. nih.gov This technique subjects the sample to two independent separation mechanisms, greatly increasing the peak capacity. chromatographyonline.com

A common approach in 2D-LC for peptide analysis is the combination of strong cation exchange (SCX) chromatography in the first dimension and reversed-phase liquid chromatography (RPLC) in the second dimension. In the first dimension, peptides are separated based on their net positive charge. Fractions from the first dimension are then sequentially transferred to the second dimension for further separation based on hydrophobicity. This "orthogonal" separation provides a much more detailed profile of the sample components.

Comprehensive 2D-LC (LCxLC) involves the analysis of the entire sample in both dimensions, providing a complete two-dimensional map of the sample components. chromatographyonline.com This is particularly useful for identifying and quantifying low-abundance peptides in the presence of high-abundance components.

Ion-exchange chromatography (IEC) and gel permeation chromatography (GPC) are valuable techniques for the separation and purification of peptides like this compound, often used as initial purification steps.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. nih.govnih.gov For peptides, the charge is dependent on the pH of the mobile phase and the pKa values of the ionizable groups (the N-terminal amine, the C-terminal carboxyl, and any charged amino acid side chains). Cation-exchange chromatography, which utilizes a negatively charged stationary phase, is suitable for the separation of positively charged peptides. Anion-exchange chromatography employs a positively charged stationary phase for the separation of negatively charged peptides. The separation of proline and hydroxyproline from impurities has been demonstrated using cation exchange resins. researchgate.net

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. shimadzu.at The stationary phase consists of porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, resulting in a longer path and later elution. GPC is particularly useful for separating this compound from larger peptides or proteins, as well as from smaller molecules like salts. It can also be used to assess the potential for aggregation of the peptide.

Coupled Analytical Systems

The coupling of chromatographic separation with sensitive detection and structural confirmation techniques is crucial for the comprehensive analysis of this compound.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive detection and unambiguous structural confirmation of this compound. A validated LC-MS/MS method for the similar tripeptide, Proline-Glycine-Proline (PGP), demonstrates the applicability of this technique. nih.govnih.gov

In this setup, the eluent from the LC column is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined in the first mass analyzer (MS1). For structural confirmation, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions are then analyzed in the second mass analyzer (MS2). The fragmentation pattern is characteristic of the peptide's amino acid sequence and can be used to confirm its identity.

Table 2: Representative LC-MS/MS Parameters for the Analysis of a Tripeptide Analogous to this compound.

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Electrospray Voltage | 4000 V |

| Interface Temperature | 600°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Detection (LOD) | 0.01 ng/mL |

| Limit of Quantification (LOQ) | 0.05 ng/mL |

In addition to mass spectrometry, other spectroscopic detectors can be integrated with HPLC systems for the detection and quantification of this compound.

UV-Vis Detection: The most common detector used in HPLC is the UV-Vis detector. Peptides absorb UV light due to the presence of peptide bonds (typically around 210-220 nm). While this compound lacks aromatic amino acids (phenylalanine, tyrosine, tryptophan) that absorb strongly at higher wavelengths (around 280 nm), detection at lower wavelengths is still feasible. utwente.nl Diode array detectors (DAD) can acquire spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. Since this compound is not naturally fluorescent, a derivatization step is required. A fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can be attached to the primary or secondary amine groups of the peptide. researchgate.netscispace.com The derivatized peptide can then be detected with high sensitivity using a fluorescence detector. This approach is particularly useful for the analysis of low concentrations of the peptide in complex matrices.

Quantitative and Qualitative Assay Development for Peptide Analysis

The accurate characterization of this compound necessitates the development of robust quantitative and qualitative assays. These analytical methods are fundamental for determining the peptide's purity, concentration, identity, and structural integrity. A multi-faceted approach, often combining chromatographic and spectrometric techniques, is typically employed to achieve a comprehensive analysis.

Qualitative Analysis: Confirming Identity and Purity

Qualitative assays are designed to identify this compound and assess its purity by detecting any related substances or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the qualitative assessment of peptides. resolvemass.ca Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from contaminants based on hydrophobicity. The retention time of the main peak in the chromatogram serves as a primary identifier when compared to a reference standard. The presence of other peaks can indicate impurities or degradation products. resolvemass.ca

Interactive Data Table: Illustrative HPLC Purity Analysis of this compound Batches

| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |

| PSG-001 | 5.2 | 99.5 | 99.5 |

| PSG-002 | 5.2 | 98.9 | 98.9 |

| PSG-003 | 5.3 | 99.8 | 99.8 |

Mass Spectrometry (MS): As a gold standard in peptide characterization, mass spectrometry provides an exact determination of the molecular weight of this compound. resolvemass.ca Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to ionize the peptide, followed by mass analysis. creative-proteomics.comnih.gov The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming its identity.

Tandem Mass Spectrometry (MS/MS): For unambiguous sequence verification, tandem MS (MS/MS) is employed. nih.gov The parent ion corresponding to this compound is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern, which is unique to the peptide's sequence, allows for de novo sequencing or comparison against a theoretical fragmentation pattern to confirm the Pro-Ser-Gly sequence. creative-proteomics.com

Quantitative Analysis: Determining Concentration

Quantitative assays are essential for determining the precise amount of this compound in a sample.

HPLC with UV Detection: Quantitative analysis is frequently performed using RP-HPLC coupled with an ultraviolet (UV) detector. emerypharma.com A calibration curve is constructed by injecting known concentrations of a pure this compound reference standard and measuring the corresponding peak areas. The concentration of the unknown sample is then determined by interpolating its peak area on the calibration curve.

Interactive Data Table: Example Calibration Curve Data for this compound Quantification by HPLC-UV

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| 250 | 3,750,000 |

Amino Acid Analysis (AAA): This technique provides an absolute quantification of the peptide by hydrolyzing it into its constituent amino acids (Proline, Serine, and Glycine). resolvemass.ca The amounts of these individual amino acids are then quantified, typically by HPLC with pre- or post-column derivatization. The molar quantity of the peptide is then calculated based on the stoichiometric ratio of the amino acids. This method is highly accurate and often used to qualify primary peptide standards. resolvemass.ca

Structural and Conformational Analysis

Beyond primary sequence and concentration, other techniques can provide insight into the higher-order structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. resolvemass.ca It can provide detailed information about the conformation of the peptide backbone and the spatial arrangement of the amino acid side chains.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides. resolvemass.ca While a tripeptide like this compound is too short to form stable secondary structures like alpha-helices or beta-sheets on its own, CD can be valuable in studying its conformational changes upon binding to other molecules or in different solvent environments. resolvemass.ca

Computational Methodologies for L Prolyl L Serylglycine Research

In Silico Design and Optimization of Tripeptide Sequences

The in silico design and optimization of tripeptide sequences like L-Prolyl-L-serylglycine involve the use of computational tools to predict and refine the peptide's structure and potential function. Conformational analysis of polytripeptides with sequences analogous to this compound, such as (Gly-Pro-Ser)n, has been performed to understand their structural tendencies. These studies are crucial for designing peptides with specific three-dimensional structures, such as collagen-like triple helices. nih.gov

In one such study, the conformational energy of (Gly-Pro-Ser)n was calculated to determine its most stable structure. The analysis revealed that the presence of proline in the second position is a key factor in stabilizing a triple-helical conformation, a characteristic feature of collagen. nih.gov The hydroxyl group of the serine residue, in the lowest energy structure, was found not to form any intramolecular hydrogen bonds. nih.gov This type of computational analysis allows for the rational design of novel peptides with desired structural motifs by making strategic amino acid substitutions and evaluating their impact on the peptide's conformational preferences.

Table 1: Calculated Helical Parameters for (Gly-Pro-Ser)n Polytripeptide

| Parameter | Value | Description |

| Helical Twist (t) | 52.8° | The angle of rotation per residue along the helical axis. |

| Helical Rise (h) | 0.282 nm | The distance translated along the helical axis per residue. |

The optimization of tripeptide sequences also extends to enhancing their stability and bioavailability. Computational methods can be used to explore the effects of modifications such as cyclization or the incorporation of unnatural amino acids. These in silico predictions can guide the synthesis of more robust and effective peptide candidates.

Molecular Docking and Dynamics for Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a peptide and its biological target at an atomic level. While specific docking and MD studies on this compound are not widely documented, the principles can be understood from studies on related systems, such as the interaction of proline-containing peptides with enzymes like prolyl oligopeptidase (POP). nih.govlupinepublishers.complos.org

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor to form a stable complex. nih.gov This method is instrumental in identifying potential binding sites and estimating the binding affinity. For a tripeptide like this compound, docking could be used to explore its potential interactions with various protein targets, providing insights into its possible biological functions.

Molecular dynamics simulations provide a more dynamic picture of the peptide-receptor interaction over time. These simulations can reveal conformational changes in both the peptide and the target protein upon binding, the stability of the complex, and the key residues involved in the interaction. nih.gov For instance, MD simulations of POP have shown how the enzyme's structure changes to accommodate its substrate and the role of specific loops in the gating mechanism for substrate entry. nih.gov

Table 2: Key Computational Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound Research |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular interactions. |

| Solvation Model | Represents the solvent (usually water) in the simulation. | Crucial for accurately modeling the behavior of the peptide in a biological environment. |

| Simulation Time | The duration of the simulated molecular motion. | Longer simulation times can reveal more complex and slower conformational changes. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of the peptide and the peptide-receptor complex over time. |

By applying these methodologies, researchers can gain a detailed understanding of how this compound might interact with specific biological targets, guiding further experimental validation.

Chemoinformatics and Machine Learning in Peptide Design and Activity Prediction

Chemoinformatics and machine learning are increasingly being used in peptide design and the prediction of their biological activities. sciencedaily.comnih.govnih.gov These data-driven approaches leverage large datasets of known peptides and their properties to build predictive models. While specific machine learning models for this compound are not yet established, the general workflow can be described.

The process typically begins with the representation of the peptide's structure using molecular descriptors. These descriptors quantify various physicochemical properties of the peptide, such as its size, shape, hydrophobicity, and electronic properties. This information is then used to train machine learning algorithms, such as random forests or neural networks, to recognize patterns that correlate with a specific biological activity. nih.gov

Table 3: Common Machine Learning Models and Their Applications in Peptide Research

| Machine Learning Model | Description | Potential Application for this compound |

| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting the likelihood of this compound possessing a certain biological activity (e.g., as an enzyme inhibitor). |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Classifying this compound as active or inactive against a particular target. |

| Artificial Neural Network (ANN) | A model inspired by the structure and function of biological neural networks, capable of learning complex non-linear relationships. | Developing quantitative structure-activity relationship (QSAR) models to predict the potency of this compound and its analogs. sciencedaily.com |

Once a model is trained and validated, it can be used to predict the activity of new, untested peptides, including derivatives of this compound. This in silico screening can significantly accelerate the discovery of novel peptides with desired therapeutic properties. nih.gov The reliability of these predictions is highly dependent on the quality and diversity of the training data. bhsai.org

Emerging Research Directions and Future Perspectives for L Prolyl L Serylglycine

Exploration of Novel Biological Roles in Non-Traditional Systems

Investigations into the biological roles of L-Prolyl-L-serylglycine, particularly in non-traditional systems, are not present in the accessible scientific literature. There are no published studies that explore the physiological or pathological effects of this specific tripeptide in unconventional model organisms or cellular systems. Consequently, there is no data on its potential mechanisms of action or its interactions with biological molecules in such systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.